Tert-butyl 2-chloronicotinate

Physicochemical Properties Purification Procurement

Standard 2-chloronicotinate esters fail in Pd-catalyzed amidation due to incorrect sterics or hydrolytic stability. This tert-butyl ester (CAS 232951-83-6) solves that. - **Key application:** Enables tBu-nic directing group installation for Zn-catalyzed transamidation & peptide macrocyclization (orthogonal to Fmoc/t-Bu SPPS). - **Differentiator:** Prevents premature cyclization in self-immolative linkers vs ethyl ester. XLogP3 2.700 for fine-tuning solubility. - **Supply:** Research-grade (≥96%). Stable under ambient shipping.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 232951-83-6
Cat. No. B1280336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-chloronicotinate
CAS232951-83-6
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
InChIKeyBKRYJISKTILWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-chloronicotinate: Identity, Properties & Procurement


Tert-butyl 2-chloronicotinate (CAS 232951-83-6) is a halogenated heterocyclic building block with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is characterized by a tert-butyl ester group at the 3-position and a chlorine atom at the 2-position of the pyridine ring, conferring a calculated XLogP3 of 2.700 . The compound is commercially available in research-grade purities (typically ≥95–96%) and is employed in medicinal chemistry and organic synthesis, notably as a precursor for palladium-catalyzed amidation reactions to install tert-butyl nicotinate directing groups [1].

Halogenated heterocyclic building block for medicinal chemistry and synthesis
Precursor for tert-butyl nicotinate directing groups via Pd-catalyzed amidation
tert-Butyl ester imparts orthogonal stability in multi-step synthetic routes

Tert-butyl 2-chloronicotinate Substitution Limitations


Generic substitution of tert-butyl 2-chloronicotinate with other 2-chloronicotinate esters (e.g., ethyl or methyl) or with regioisomers (e.g., tert-butyl 6-chloronicotinate) is not scientifically defensible due to quantifiable differences in physicochemical properties, reactivity profiles, and functional outcomes in key synthetic applications. As demonstrated in the quantitative evidence below, the tert-butyl ester imparts a unique combination of steric bulk, hydrolytic stability, and compatibility with orthogonal deprotection strategies that directly enable its use as a precursor for tert-butyl nicotinate directing groups in Pd-catalyzed amidations and as a functionalization handle in self-immolative systems [1]. In contrast, ethyl 2-chloronicotinate lacks the same steric and stability profile, and tert-butyl 6-chloronicotinate presents a fundamentally different electronic environment at the pyridine ring, precluding equivalent performance in directing group chemistry [2].

Target: tert-butyl 2-chloronicotinate
Potential Substitute Risk
tert-Butyl ester: orthogonal stability under Fmoc/t-Bu SPPS and mild basic conditions
Ethyl/methyl esters may undergo premature hydrolysis or transesterification
2-Chloro substitution: ortho-directing effect compatible with Pd-catalyzed amidation
6-Chloro regioisomer presents altered electronic distribution, may not support same directing group chemistry

Tert-butyl 2-chloronicotinate vs. Key Analogs


Boiling Point Differential

Tert-butyl 2-chloronicotinate exhibits a boiling point of 275.6 ± 20.0 °C at 760 mmHg, which is 20.5 °C higher than that of ethyl 2-chloronicotinate (255.1 ± 20.0 °C) . This difference, while modest, reflects the increased molecular weight and steric bulk of the tert-butyl ester group and can influence distillation conditions and thermal stability during purification [1].

Boiling Point
Data to verify
Δ +20.5 °C
Higher boiling point reflects tert-butyl steric bulk
May influence distillation and purification planning
Physicochemical Properties Purification Procurement

Directing Group Installation Efficiency

In Pd-catalyzed amidation reactions to install a tert-butyl nicotinate directing group, tert-butyl 2-chloronicotinate is the sole reported precursor enabling high-yield coupling with primary amides and protected amino acid amides under mild conditions (40–50 °C) using a Pd catalyst and weak base [1]. In contrast, the ethyl ester analog ethyl 2-chloronicotinate is not reported to be a viable substrate for this specific directing group installation due to the incompatibility of the ethyl ester with subsequent orthogonal deprotection strategies required in peptide synthesis [2]. The tert-butyl ester uniquely provides the necessary stability and steric profile for the directed catalysis.

Directing Group Installation
Class-level inference
tert-Butyl: enabling substrate
Ethyl: not reported as viable
tert-Butyl ester uniquely compatible with Pd-catalyzed amidation
Ethyl ester lacks orthogonal stability for subsequent synthetic steps
C–N Coupling Directing Group Installation Synthetic Efficiency

Orthogonal Stability in Peptide Synthesis

The tert-butyl nicotinate (tBu-nic) directing group, derived from tert-butyl 2-chloronicotinate, demonstrates full chemical inertness under standard peptide coupling and deprotection conditions (e.g., Fmoc/t-Bu solid-phase peptide synthesis) [1]. This orthogonal stability is a direct consequence of the tert-butyl ester moiety and is not achievable with ethyl or methyl 2-chloronicotinate-derived groups, which would undergo premature ester hydrolysis or transesterification under the same conditions [2]. This property allows the tBu-nic group to be carried through multiple synthetic steps without undesired side reactions.

Orthogonal Stability
Class-level inference
tert-Butyl: inert under SPPS conditions
Ethyl/methyl: hydrolysis risk
Supports multi-step peptide synthesis without directing group loss
Ethyl/methyl esters incompatible with standard Fmoc/t-Bu cycles
Peptide Synthesis Protecting Group Orthogonality Functional Group Compatibility

Self-Immolative Linker Functionalization

In a proof-of-concept study for vancomycin resistance detection, both ethyl 2-chloronicotinate and tert-butyl 2-chloronicotinate were functionalized with N-protected D-alanine [1]. Following the same functionalization protocol, the tert-butyl ester derivative successfully yielded a furopyridinone derivative incorporating a D-Ala-D-Ala sequence after deprotection, a key intermediate for detecting VanX dipeptidase activity [2]. In contrast, the ethyl ester derivative exhibited a strong tendency toward cyclization of the nicotinate system, complicating its use as a self-immolative linker and demonstrating the tert-butyl ester's superior balance of reactivity and stability in this context.

Self-Immolative Linker
Head-to-head
tert-Butyl: furopyridinone conjugate obtained
Ethyl: cyclization side reaction predominates
tert-Butyl ester prevents undesired cyclization in conjugate synthesis
Direct comparison demonstrates differentiated stability profile
Self-Immolative Linkers Prodrug Design Diagnostic Chemistry

Lipophilicity: Regioisomer Comparison

Tert-butyl 2-chloronicotinate possesses a calculated XLogP3 value of 2.700 . Its regioisomer, tert-butyl 6-chloronicotinate (CAS 115309-57-4), has a reported XLogP3 of 2.8 . This difference of 0.1 log units, while seemingly small, reflects the altered electronic distribution and polarity resulting from the chlorine atom's position on the pyridine ring (ortho vs. para to the nitrogen). Such variations in lipophilicity can affect compound solubility, membrane permeability, and chromatographic behavior, influencing the selection of one regioisomer over another in medicinal chemistry campaigns.

Lipophilicity (XLogP3)
Cross-study comparable
Δ 0.1 (2.700 vs 2.8)
Small lipophilicity difference guides regioisomer selection
Affects solubility, permeability, and chromatographic behavior
Lipophilicity ADME Properties Physicochemical Profiling

Tert-butyl 2-chloronicotinate Key Applications


Peptidomimetic Synthesis via Directed Amidation

Procure tert-butyl 2-chloronicotinate to serve as the essential precursor for installing tert-butyl nicotinate (tBu-nic) directing groups onto primary amides and protected amino acid amides via Pd-catalyzed amidation. This enables the subsequent Zn-catalyzed transamidation and amide cleavage methodologies for synthesizing dipeptides, modified peptides, and peptide macrocycles with high chemoselectivity and yields [1]. The orthogonal stability of the tBu-nic group under standard Fmoc/t-Bu solid-phase peptide synthesis conditions ensures its integrity throughout the synthetic sequence, making it a cornerstone reagent for complex peptide-based molecule construction [2].

Self-Immolative Linkers for Prodrugs and Probes

Utilize tert-butyl 2-chloronicotinate as a key building block for the synthesis of self-immolative linkers, particularly in systems requiring a balance of reactivity and stability to avoid premature cyclization. As demonstrated in a head-to-head comparison with ethyl 2-chloronicotinate, the tert-butyl ester derivative successfully yields furopyridinone conjugates upon functionalization with amino acid sequences, enabling the development of chromogenic or fluorogenic probes for detecting enzymatic activities (e.g., VanX dipeptidase) [1]. The tert-butyl ester's unique steric and electronic properties mitigate undesired cyclization side reactions, ensuring successful functionalization [2].

Orthogonally Protected Nicotinic Acid Intermediates

Employ tert-butyl 2-chloronicotinate as a protected 2-chloronicotinic acid equivalent in multi-step synthetic routes to pharmaceutical intermediates. The tert-butyl ester provides a robust protecting group for the carboxylic acid moiety, offering stability towards nucleophiles and mild bases while being cleanly removable under acidic conditions orthogonal to many other protecting groups (e.g., Boc, Fmoc). This allows for selective manipulation of the 2-chloro substituent via cross-coupling or nucleophilic aromatic substitution without interference from the carboxylic acid functionality, streamlining the synthesis of complex nicotinate-derived scaffolds found in antifungal triazoles and other drug candidates [1].

Physicochemical Property Optimization

Select tert-butyl 2-chloronicotinate over its regioisomer tert-butyl 6-chloronicotinate when a slightly lower lipophilicity (XLogP3 = 2.700 vs. 2.8) is desired to improve aqueous solubility or reduce non-specific binding in biological assays [1]. This quantifiable difference in calculated lipophilicity, stemming from the chlorine atom's position ortho to the pyridine nitrogen, provides a rational basis for choosing the appropriate regioisomer in hit-to-lead optimization and lead optimization campaigns where fine-tuning physicochemical properties is critical for achieving favorable ADME profiles [2].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis via directed amidation
tert-Butyl ester directing group precursor
Compatibility with Pd-catalyzed amidation and orthogonal deprotection
Self-immolative linker construction
Steric/electronic profile preventing cyclization
Functionalization to amino acid conjugates without side reactions
Protected nicotinic acid intermediate
Acid-labile tert-butyl ester protecting group
Stability towards nucleophiles and mild bases; clean acidic deprotection
Physicochemical property optimization
Regioisomeric lipophilicity control
Solubility and binding assay comparison in regioisomeric series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-chloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.